molecular formula C26H24FNO4S B2471432 6-fluoro-1-[(3-methoxyphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one CAS No. 866842-64-0

6-fluoro-1-[(3-methoxyphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2471432
CAS No.: 866842-64-0
M. Wt: 465.54
InChI Key: MHBXMOANBBEVQZ-UHFFFAOYSA-N
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Description

6-fluoro-1-[(3-methoxyphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a benzenesulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6-fluoro-1-[(3-methoxyphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps for the synthesis include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoline, 3-methoxybenzyl bromide, and 4-(propan-2-yl)benzenesulfonyl chloride.

    Coupling Reaction: The Suzuki–Miyaura coupling reaction is employed to form the carbon–carbon bonds between the starting materials.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

6-fluoro-1-[(3-methoxyphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group under specific conditions.

    Reduction: Reduction reactions can be used to modify the quinoline ring, potentially converting it to a dihydroquinoline derivative.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

6-fluoro-1-[(3-methoxyphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Biological Studies: It can be used as a probe in biological studies to investigate the interactions of quinoline derivatives with various biological targets.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 6-fluoro-1-[(3-methoxyphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The fluorine atom and other substituents on the quinoline ring can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 6-fluoro-1-[(3-methoxyphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one include other quinoline derivatives with different substituents. These compounds can be compared based on their chemical properties, biological activities, and potential applications. Some similar compounds include:

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Quinidine: An antiarrhythmic agent used in the treatment of heart conditions.

    Cinchonine: An alkaloid with antimalarial properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO4S/c1-17(2)19-7-10-22(11-8-19)33(30,31)25-16-28(15-18-5-4-6-21(13-18)32-3)24-12-9-20(27)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBXMOANBBEVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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